L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo-
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Overview
Description
L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- typically involves the reaction of L-Proline with a benzodioxole derivative under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as Rhodium (II) salts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like crystallization and purification to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The benzodioxole group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
Similar Compounds
L-Proline derivatives: Compounds like L-Proline, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-hydroxy-,2-(4-morpholinyl)ethyl ester, cis- share structural similarities and may exhibit comparable biological activities.
Benzodioxole-containing compounds: Molecules such as 1-[(2E)-3-(1,3-Benzodioxol-5-yl)-2-(benzoylamino)-2-propenoyl]proline also feature the benzodioxole group and are studied for their unique properties.
Uniqueness
L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- stands out due to its specific combination of the L-Proline backbone and the benzodioxole group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
669090-63-5 |
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Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c15-12-4-2-9(13(16)17)14(12)6-8-1-3-10-11(5-8)19-7-18-10/h1,3,5,9H,2,4,6-7H2,(H,16,17)/t9-/m0/s1 |
InChI Key |
ALRFGMNPDJWCRG-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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